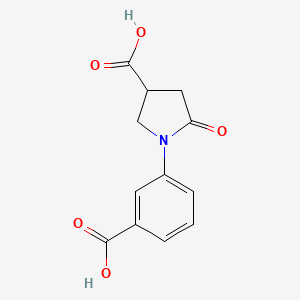

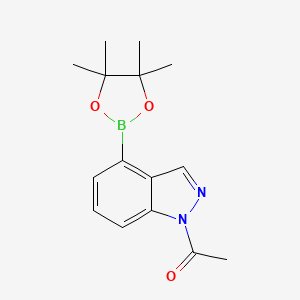

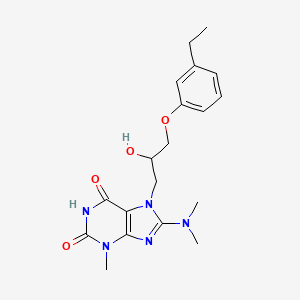

![molecular formula C15H14ClN3O4 B2577129 2-(4-chlorophenoxy)-4-methoxy-N-[(methoxyimino)methyl]nicotinamide CAS No. 339102-10-2](/img/structure/B2577129.png)

2-(4-chlorophenoxy)-4-methoxy-N-[(methoxyimino)methyl]nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-chlorophenoxy)-4-methoxy-N-[(methoxyimino)methyl]nicotinamide, also referred to as CPMMN, is a synthetic molecule with the molecular formula C15H14ClN3O4 . It has an average mass of 335.742 Da and a monoisotopic mass of 335.067291 Da . This compound has shown promising results in various fields.

Molecular Structure Analysis

The molecular structure of CPMMN consists of 15 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 4 oxygen atoms . The exact spatial arrangement of these atoms would determine the molecule’s 3D structure, which is crucial for its interactions with other molecules.Aplicaciones Científicas De Investigación

Fluorometric Assay of Tissue N-Methyltransferases

Research by Sano, Endo, & Takitani (1992) explored the use of nicotinamide and its isomers in fluorometric assays for studying N-methyltransferase activities in various rat tissues. These assays are vital for understanding enzyme functions in metabolic processes.

Antineoplastic Activities

A study by Ross (1967) investigated the synthesis of nicotinamide derivatives and their potential antineoplastic activities, offering insights into new therapeutic approaches for cancer.

Suicide Inhibition-Based Protein Labeling

Sen et al. (2019) described a novel approach for targeting Nicotinamide N-methyltransferase using suicide substrates, a method important for researching cancer and detoxification processes.

Synthesis of Agrochemical Intermediates

The research by Zuo Hang-dong (2010) focused on synthesizing key intermediates for herbicides, demonstrating the role of nicotinamide derivatives in agricultural chemistry.

Metabolism Studies

Shibata & Matsuo (1989) conducted research correlating niacin intake with urinary excretion of its metabolites, highlighting the importance of nicotinamide derivatives in nutritional and metabolic studies.

Environmental Friendly Agrochemicals

Stachowiak et al. (2022) demonstrated the use of nicotinamide in the synthesis of organic salts for application as environmentally friendly agrochemicals, contributing to sustainable agriculture.

Antimicrobial Activity

Guna et al. (2015) explored the antimicrobial activity of nicotinamide derivatives, which is crucial for developing new antimicrobial agents.

Water Analysis Techniques

Catalina et al. (2000) developed a method for analyzing chlorophenoxy acid herbicides in water, showing the application of nicotinamide derivatives in environmental chemistry.

Nicotinamide-Induced Metabolic Changes

Li et al. (2013) studied the metabolic and epigenetic changes induced by nicotinamide supplementation in rats, providing insights into its effects on obesity and type 2 diabetes.

Hypoxic Cell Detection

Feng et al. (2016) developed a fluorescent probe using nicotinamide derivatives for imaging the hypoxic status of tumor cells, aiding in cancer research.

Herbicidal Activity

Yu et al. (2021) synthesized N-(arylmethoxy)-2-chloronicotinamides, demonstrating their potential as herbicides and contributing to agricultural science.

Synthesis of Pyrimidine Intermediates

Liu Guo-ji (2009) researched the synthesis of pyrimidine intermediates, showing the significance of nicotinamide derivatives in the production of pharmaceuticals.

Propiedades

IUPAC Name |

2-(4-chlorophenoxy)-4-methoxy-N-[(E)-methoxyiminomethyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O4/c1-21-12-7-8-17-15(13(12)14(20)18-9-19-22-2)23-11-5-3-10(16)4-6-11/h3-9H,1-2H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSDTYEWBYNLNKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)OC2=CC=C(C=C2)Cl)C(=O)NC=NOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=NC=C1)OC2=CC=C(C=C2)Cl)C(=O)N/C=N/OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

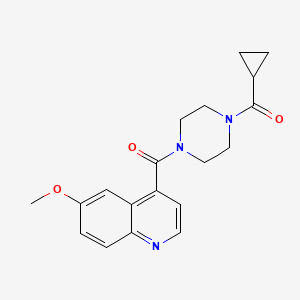

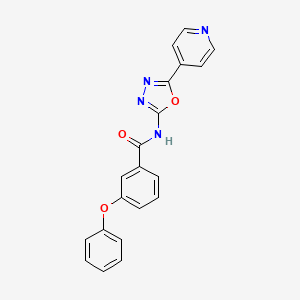

![N-(2-bromo-4-methylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2577049.png)

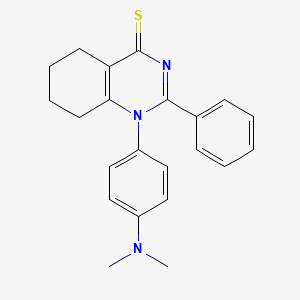

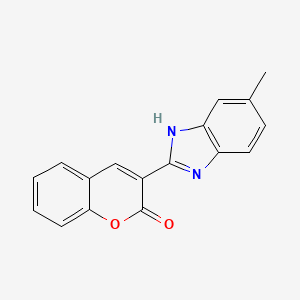

![4-benzyl-2-(2-(tert-butylamino)-2-oxoethyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2577052.png)

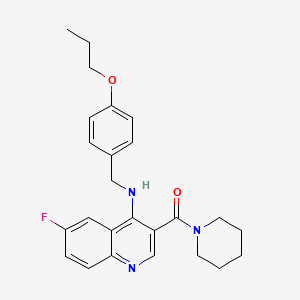

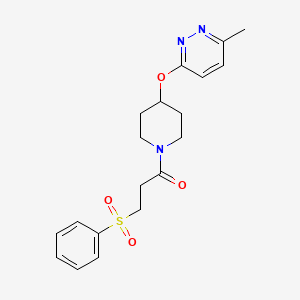

![8-(4-fluorophenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2577054.png)

![5-(2-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2577069.png)